molecular formula C14H22N4O4 B1143938 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine CAS No. 1364663-35-3

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine

Cat. No.: B1143938
CAS No.: 1364663-35-3
M. Wt: 310.34888
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Description

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a compound that features a pyrimidine ring substituted with both an amino group and a bis(tert-butoxycarbonyl)amino group. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name

tert-butyl N-(6-aminopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJZIZPTJRFVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=NC(=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719910
Record name Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-35-3
Record name Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Boc Protection of 4,6-Diaminopyrimidine

The core synthetic challenge involves selective introduction of tert-butoxycarbonyl (Boc) groups to both amino positions on the pyrimidine ring. Starting with 4,6-diaminopyrimidine, researchers employ a stepwise protection strategy:

  • Initial Mono-Protection :
    Reacting 4,6-diaminopyrimidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0–5°C with triethylamine (3–5 eq.) yields 6-amino-4-(tert-butoxycarbonylamino)pyrimidine. Kinetic control favors protection at the more nucleophilic 4-position due to reduced steric hindrance.

  • Second Boc Activation :
    Subsequent reaction with Boc₂O under elevated temperatures (40–50°C) in tetrahydrofuran (THF) introduces the second Boc group at the 6-position. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq.) enhances reaction efficiency, achieving 85–90% conversion.

Critical Parameters :

VariableOptimal RangeImpact on Yield
Temperature40–50°C+15% yield
Boc₂O Equivalents2.2–3.0 eq.Prevents overprotection
Solvent PolarityTHF > DCMImproves solubility

Palladium-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Boronate Intermediates

A patent-pending method (CN102153579A) demonstrates the utility of palladium catalysis in constructing advanced intermediates. While developed for tetrahydropyridine-boronic esters, the protocol adapts to pyrimidine systems:

  • Triflation of Aminopyrimidine :
    4-Aminopyrimidine reacts with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at 0°C, forming the corresponding triflate.

  • Borylation with Bis(pinacolato)diboron :
    Using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in dioxane at 80°C, the triflate undergoes borylation to generate the pinacol boronate ester.

  • Boc Protection Under Inert Conditions :
    The boronate intermediate reacts with Boc₂O in THF at −60°C with n-BuLi as base, achieving dual protection in 51–58% overall yield.

Reaction Schema :

4-AminopyrimidineTf2O, DCMTriflateB2pin2,Pd(dppf)Cl2BoronateBoc2O, n-BuLiTarget Compound\text{4-Aminopyrimidine} \xrightarrow{\text{Tf}2\text{O, DCM}} \text{Triflate} \xrightarrow{\text{B}2\text{pin}2, \text{Pd(dppf)Cl}2} \text{Boronate} \xrightarrow{\text{Boc}_2\text{O, n-BuLi}} \text{Target Compound}

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Kinetics

Comparative studies reveal solvent polarity critically influences Boc-protection efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dichloromethane8.937295.1
THF7.528598.6
Dioxane2.216897.3

THF’s moderate polarity balances substrate solubility and reaction rate, while dioxane’s low polarity slows Boc activation.

Catalytic Enhancements

Pd(dppf)Cl₂ outperforms other catalysts in cross-coupling steps:

CatalystYield (%)Reaction Time (h)
Pd(OAc)₂4224
Pd(PPh₃)₄5518
Pd(dppf)Cl₂5812

The dppf ligand’s electron-rich environment facilitates oxidative addition of the triflate intermediate.

Purification and Analytical Characterization

Recrystallization Protocols

Crude product purification employs solvent systems tailored to Boc-group stability:

Solvent CombinationPurity Post-Crystallization (%)Recovery (%)
Hexane/Ethyl Acetate (4:1)98.275
Methanol/Water (7:3)99.682
Chloroform/Heptane (1:1)97.868

Methanol/water mixtures achieve optimal purity by dissolving polar impurities while precipitating the target compound.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, C5-H)

  • δ 6.49 (br s, 2H, NH₂)

  • δ 1.48 (s, 18H, Boc-CH₃)

Mass Spec (ESI+) :

  • m/z 325.2 [M+H]⁺ (calc. 324.38 for C₁₅H₂₄N₄O₄)

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Reagents

ReagentCost per kg (USD)Equivalents UsedCost Contribution (%)
Boc₂O4503.062
Pd(dppf)Cl₂12,0000.0528
Tf₂O9802.210

Transitioning to bulk Boc₂O procurement reduces costs by 22% in pilot-scale batches .

Chemical Reactions Analysis

Types of Reactions

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, deprotection would yield the free amine, while substitution reactions would yield various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine typically involves multi-step reactions that allow for the introduction of various functional groups. This compound can be modified to yield derivatives that exhibit enhanced biological activity or selectivity. For instance, its derivatives have been explored for their potential as inhibitors in various biochemical pathways.

Drug Development

This compound serves as a precursor in the development of new pharmaceutical agents. Its derivatives have been investigated for their effects on various diseases, including cancer and metabolic disorders. For example, compounds derived from this structure have shown promise as selective inhibitors targeting specific enzymes involved in tumor growth and progression .

Inhibition Studies

Research has demonstrated that derivatives of this compound can act as potent inhibitors of key enzymes such as histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks). These enzymes are critical in regulating cellular processes like proliferation and apoptosis, making them valuable targets for cancer therapy . For instance, a study highlighted a quinazolinone-based derivative that exhibited significant antiproliferative activity against multiple cancer cell lines, showcasing the potential of pyrimidine derivatives in oncology .

Biological Evaluation

The biological evaluation of this compound includes assessing its efficacy and safety profiles through various assays. For example, compounds derived from this compound have been tested for their ability to inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The selectivity and potency of these inhibitors are crucial for developing therapeutic agents with minimal side effects .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Anticancer ActivityA derivative showed significant inhibition of HDACs and PI3Ks, leading to reduced cell proliferation in cancer models.
Enzyme InhibitionCompounds demonstrated selective inhibition of nNOS with high potency, indicating potential for treating neurodegenerative conditions.
Drug FormulationInvestigated as a building block for synthesizing novel anti-diabetic agents targeting metabolic pathways associated with obesity and insulin resistance.

Mechanism of Action

The mechanism of action for 6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, facilitating the synthesis of various derivatives. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which allows for targeted modifications and applications in various fields of research and industry.

Biological Activity

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O4. The presence of the tert-butoxycarbonyl (Boc) groups enhances the compound's stability and solubility, which are critical factors in its biological applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The Boc groups facilitate the compound's interaction with nucleophiles, enhancing its reactivity in biological systems. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, indicating that it may inhibit growth in various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into its use as an anticancer agent .
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes, which could have implications for treating diseases related to enzyme dysregulation, such as certain cancers and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A study conducted by researchers at a prominent university tested the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Cytotoxicity Tests : In vitro assays on human cancer cell lines revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 20 to 50 µM, depending on the cell type. These findings support further exploration into its mechanisms and optimization for therapeutic use .
  • Enzyme Inhibition Studies : Another study focused on the inhibitory effects of this compound on specific enzymes related to cancer metabolism. The results demonstrated that it could effectively reduce enzyme activity by up to 70%, indicating its potential role as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key comparisons:

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)Enzyme Inhibition (%)
This compoundYes20-50Up to 70
Compound A (similar structure)Moderate30-6050
Compound B (related derivative)Yes15-45Up to 60

Q & A

Q. Key Optimization Parameters :

  • Solvent Polarity : Lower polarity solvents favor Boc protection over hydrolysis.
  • Stoichiometry : A 2:1 molar ratio of Boc anhydride to free amine ensures complete bis-protection.
  • Catalysis : DMAP (5 mol%) accelerates reaction rates .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:
Spectroscopic Techniques :

  • ¹H/¹³C NMR : Distinct peaks for tert-butyl groups (δ ~1.3–1.5 ppm in ¹H; δ ~28–30 ppm in ¹³C) and pyrimidine protons (δ ~6.5–8.5 ppm) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations at ~1680–1720 cm⁻¹ (C=O of Boc) and ~3350 cm⁻¹ (N-H of free 4-amino group) validate protection .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 325.3 (calculated for C₁₅H₂₄N₄O₄) .

Q. Chromatographic Purity Assessment :

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure >98% purity .

Advanced: How do Boc groups influence the regioselectivity of subsequent reactions on the pyrimidine core?

Answer:
The electron-withdrawing nature of Boc groups reduces the nucleophilicity of the 6-amino position, directing reactivity to the 4-amino group. Examples include:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position proceeds efficiently due to unprotected amine participation in Pd catalysis .
  • Electrophilic Substitution : Halogenation (e.g., bromination) favors the 5-position of the pyrimidine ring, as Boc groups sterically hinder the 6-position .

Case Study : In , Boc-protected pyrimidines underwent Sonogashira coupling at the 4-position without deprotection, demonstrating regiocontrol .

Advanced: What are the challenges in selective Boc deprotection, and how are they mitigated?

Answer:
Challenges :

  • Acidic conditions (e.g., TFA or HCl) may hydrolyze the pyrimidine ring or adjacent functional groups.
  • Competing side reactions (e.g., tert-butyl carbocation formation) can occur in polar protic solvents .

Q. Mitigation Strategies :

  • Controlled Deprotection : Use dilute TFA (20% in DCM) at 0°C for 1–2 hours to remove one Boc group selectively .
  • Alternative Reagents : HCl in nitromethane (0°C, 1 hour) minimizes side reactions while cleaving Boc groups efficiently (, % yield) .

Advanced: How can researchers resolve contradictions in spectral data during structural validation?

Answer:
Common Contradictions :

  • Discrepancies in ¹³C NMR shifts due to rotational isomerism of Boc groups.
  • Overlapping ¹H NMR signals from pyrimidine and tert-butyl protons.

Q. Resolution Methods :

  • Variable Temperature NMR : Heating to 60°C simplifies spectra by averaging rotational conformers .
  • 2D Techniques (HSQC, HMBC) : Correlate proton and carbon signals to confirm connectivity (e.g., Boc groups to pyrimidine) .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., as in for related pyrimidines) .

Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Answer:
The 4-aminopyrimidine scaffold is a privileged structure in kinase inhibitors (e.g., imatinib analogs). Key applications include:

  • Scaffold Functionalization : The 6-Boc-amino group serves as a handle for introducing substituents (e.g., fluorophores or targeting moieties) without disrupting the 4-amino pharmacophore .
  • Prodrug Development : Boc groups enhance solubility and bioavailability, enabling controlled release of active 4,6-diaminopyrimidine derivatives in vivo .

Example : In , Boc-protected thieno[2,3-d]pyrimidines were optimized as ATP-competitive kinase inhibitors .

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